Metformin hydrochloride Metformin hydrochloride See also: Metformin Hydrochloride (preferred); Metformin (has active moiety); Canagliflozin; METformin Hydrochloride (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 1115-70-4
VCID: VC20740806
InChI: InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H
SMILES: CN(C)C(=N)N=C(N)N.Cl
Molecular Formula: C4H12ClN5
Molecular Weight: 165.62 g/mol

Metformin hydrochloride

CAS No.: 1115-70-4

Cat. No.: VC20740806

Molecular Formula: C4H12ClN5

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

Metformin hydrochloride - 1115-70-4

CAS No. 1115-70-4
Molecular Formula C4H12ClN5
Molecular Weight 165.62 g/mol
IUPAC Name 2-carbamimidoyl-1,1-dimethylguanidine;hydrochloride
Standard InChI InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H
Standard InChI Key OETHQSJEHLVLGH-UHFFFAOYSA-N
Isomeric SMILES CN(C)/C(=N/C(=N)N)/N.Cl
SMILES CN(C)C(=N)N=C(N)N.Cl
Canonical SMILES CN(C)C(=NC(=N)N)N.Cl
Boiling Point 224.1ºC at 760 mmHg
Melting Point 223-226 °C
223 - 226 °C

Chemical Properties and Structure

Metformin hydrochloride (C₄H₁₂ClN₅) is the hydrochloride salt of metformin with a molecular weight of 165.62 g/mol. It appears as a white crystalline powder with high water solubility but limited solubility in organic solvents.

Physical and Chemical Characteristics

The compound possesses several distinct physical and chemical properties that influence its pharmaceutical applications:

PropertyValue
Melting point223-226 °C
Density1.36 [at 20°C]
Vapor pressure0.001 Pa at 25°C
Flash point9°C
pKa12.4 [at 20 °C]
LogP-3.5 at 20°C
Water SolubilitySoluble (50 mg/ml)
Solubility in other solventsSlightly soluble in alcohol, practically insoluble in acetone and methylene chloride
λmax233 nm in H₂O
BCS Class3

Metformin hydrochloride is structurally characterized as 1,1-dimethylbiguanide hydrochloride, containing a biguanide core with two methyl substituents on one of the terminal nitrogen atoms .

Synonyms and Identification

The compound is known by several names in scientific and clinical literature:

  • 1,1-Dimethylbiguanide hydrochloride

  • Dimethylbiguanid hydrochloride

  • Glucophage (trade name)

  • Metformina

  • Metformine

  • Metforminum

Standard identification codes include CAS Number 1115-70-4, InChIKey OETHQSJEHLVLGH-UHFFFAOYSA-N, and FDA UNII 786Z46389E .

Pharmacology

Classification and General Properties

Metformin is classified as an antihyperglycemic agent rather than a hypoglycemic agent because it lowers blood glucose concentrations in type 2 diabetes without causing hypoglycemia in standard therapeutic doses. It is commonly described as an "insulin sensitizer," leading to a decrease in insulin resistance and a clinically significant reduction of plasma fasting insulin levels .

Historical Development

Metformin has a relatively long history in clinical medicine:

  • First approved in Canada in 1972

  • Received FDA approval in the United States in 1995

  • Has since become the first-line medication for type 2 diabetes management worldwide

Clinical Efficacy

In a 29-week clinical trial involving subjects with type 2 diabetes, metformin demonstrated significant glycemic control:

  • Decreased fasting plasma glucose levels by an average of 59 mg/dL from baseline (compared to an average increase of 6.3 mg/dL in the placebo group)

  • Reduced glycosylated hemoglobin (HbA1c) by approximately 1.4% (compared to an increase of 0.4% in the placebo group)

This clinical efficacy, combined with its weight-neutral or weight-reducing effect, makes metformin particularly valuable for obese patients with type 2 diabetes .

Mechanism of Action

Metformin's mechanisms of action are complex and multifaceted, distinguishing it from other classes of oral antihyperglycemic drugs.

Molecular Mechanisms

At the molecular level, metformin's actions are mediated through multiple pathways:

AMPK-Dependent Mechanisms

After ingestion, the organic cation transporter-1 (OCT1) facilitates metformin uptake into hepatocytes. Within cells, metformin accumulates due to membrane potentials across the plasma membrane and mitochondrial inner membrane. It inhibits mitochondrial complex I, preventing mitochondrial ATP production, which leads to:

  • Increased cytoplasmic ADP:ATP and AMP:ATP ratios

  • Activation of AMP-activated protein kinase (AMPK), a key regulator of glucose and lipid metabolism

Activated AMPK then mediates many of metformin's downstream effects, including inhibition of lipid and glucose synthesis .

AMPK-Independent Mechanisms

Recent research has revealed several AMPK-independent mechanisms of metformin action:

  • Restoration of redox balance

  • Modulation of mitochondrial function beyond complex I inhibition

  • Regulation of FBP1, PP2A, FGF21, SIRT1, and mTOR signaling pathways

  • Alterations in gut microbiome composition and function

A study using liver-specific AMPK-knockout mice demonstrated that metformin can inhibit hepatic gluconeogenesis independent of both LKB1 and AMPK, suggesting additional molecular targets .

Pharmacokinetics

Absorption and Distribution

After oral administration of a standard therapeutic dose (1 g), metformin exhibits the following pharmacokinetic profile:

  • Reaches peak plasma concentration of approximately 20–30 μM within 3 hours

  • Concentrations in the portal vein are estimated to be roughly threefold higher (60-90 μM)

  • Primarily accumulates in the gastrointestinal tract, liver, and kidneys

TransporterGenetic VariantsPharmacokinetic Effects
SLC22A1 (OCT1)Various polymorphismsAffects hepatic uptake and efficacy
SLC22A2 (OCT2)596C>T, 602C>T, and 808G>T (rs316019)Increased AUC and Cmax, decreased renal clearance
SLC22A3 (OCT3)T400I (rs8187725), V423F, T44M (rs8187715)Impacted metformin uptake and AMPK activation in skeletal muscle cells
SLC47A1 (MATE1)rs2289669Reduction in HbA1c without affecting renal clearance

These genetic variations in transporter proteins can explain some of the interindividual variability in metformin response and tolerability .

Therapeutic Applications

Type 2 Diabetes Mellitus

Metformin hydrochloride is primarily indicated for the management of type 2 diabetes mellitus and has been widely established as the first-line pharmacological therapy. Clinical studies demonstrate its effectiveness in:

  • Reducing fasting plasma glucose concentrations by 20-25%

  • Decreasing HbA1c levels by approximately 1.4% compared to placebo

  • Improving insulin sensitivity without causing hypoglycemia

Combination Therapy

Metformin is often used in combination with other antihyperglycemic medications to enhance glycemic control:

CombinationClinical FindingsStatistical Significance
Metformin + GlibenclamideLower fasting plasma glucose (9.4 mmol/L) compared to metformin alone (13.0 mmol/L)Significant
Metformin + TroglitazoneEnhanced reduction in endogenous glucose production and promotion of peripheral glucose metabolismP < 0.001
Metformin + InsulinMean daily glucose at 16 weeks: 7.8 vs. 8.8 mmol/L (control)P = 0.006

These combinations demonstrate superior glycemic control compared to monotherapy regimens .

Cardiovascular Benefits

Beyond glucose control, metformin has demonstrated cardiovascular benefits in patients with type 2 diabetes:

  • 39% reduction in the risk of myocardial infarction (P = 0.01)

  • Reduction in macrovascular complications compared to conventional therapy

Emerging Applications

Research suggests potential benefits of metformin in several other conditions:

  • Polycystic ovary syndrome

  • Neurodegenerative diseases

  • Obesity management

  • Cancer prevention and treatment

  • Anti-aging interventions

  • COVID-19 management

Safety ParameterClassification
GHS SymbolGHS07
Signal wordWarning
Hazard statementsH302
Precautionary statementsP301+P312+P330
Hazard CodesXn, T, F
Risk Statements22-36/38-39/23/24/25-23/24/25-11
WGK Germany3
ToxicityLD50 in rats: 1000 mg/kg orally, 300 mg/kg subcutaneously

These classifications highlight the importance of appropriate patient selection and monitoring during metformin therapy .

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